2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[(4-methylphenyl)methyl]acetamide
Description
This compound features a pyrimido[5,4-b]indole core substituted at position 3 with a 4-methoxyphenylmethyl group and at position 5 with an N-(4-methylbenzyl)acetamide moiety. The 4-methoxy substituent may enhance solubility compared to non-polar analogs, while the 4-methylbenzyl group could influence metabolic stability .
Properties
IUPAC Name |
2-[3-[(4-methoxyphenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O3/c1-19-7-9-20(10-8-19)15-29-25(33)17-32-24-6-4-3-5-23(24)26-27(32)28(34)31(18-30-26)16-21-11-13-22(35-2)14-12-21/h3-14,18H,15-17H2,1-2H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPBHZNMAHFNKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[(4-methylphenyl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrimidoindole core, introduction of the methoxybenzyl group, and subsequent acylation to form the final product.
Formation of Pyrimidoindole Core: The pyrimidoindole core can be synthesized through a cyclization reaction involving an appropriate indole derivative and a pyrimidine precursor under acidic or basic conditions.
Introduction of Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using a methoxybenzyl halide and the pyrimidoindole intermediate.
Acylation: The final step involves the acylation of the intermediate with 4-methylbenzyl acetamide under suitable conditions, such as the presence of a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like KMnO4 or CrO3.
Reduction: The carbonyl group in the pyrimidoindole core can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4, H2/Pd-C
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its functional groups and reactivity.
Mechanism of Action
The mechanism of action of 2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and modulating signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes involved in disease progression or cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to three analogs (Table 1) with modifications to the pyrimidoindole core, substituents, or acetamide side chains.
Table 1: Structural Comparison of Pyrimido[5,4-b]indole Derivatives
Electronic and Steric Effects
- Target Compound : The 4-methoxyphenylmethyl group at position 3 provides para-substitution, favoring planar aromatic interactions with target proteins. The methyl group on the acetamide’s benzyl moiety balances lipophilicity and metabolic stability .
- 537667-98-4 : The trifluoromethoxy group in the acetamide side chain introduces strong electron-withdrawing effects and increased hydrophobicity, which may enhance membrane permeability but reduce solubility .
Physicochemical Properties
- Solubility : The target compound’s 4-methoxy group improves aqueous solubility relative to 537667-98-4’s trifluoromethoxy group, which is highly hydrophobic.
- Lipophilicity (LogP) : Estimated LogP values (calculated using fragment-based methods) suggest the following order: 537667-98-4 (highest) > 536706-70-4 > Target Compound. This trend reflects the trifluoromethoxy group’s strong lipophilic contribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
